molecular formula C13H26N2O2 B1593283 tert-Butyl (1-(2-aminoethyl)cyclohexyl)carbamate CAS No. 886362-50-1

tert-Butyl (1-(2-aminoethyl)cyclohexyl)carbamate

Cat. No. B1593283
CAS RN: 886362-50-1
M. Wt: 242.36 g/mol
InChI Key: YJCLONDHMINYMK-UHFFFAOYSA-N
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Description

Tert-Butyl (1-(2-aminoethyl)cyclohexyl)carbamate, also known as AECC, is a chemical compound that has been extensively studied for its potential applications in scientific research. AECC is a carbamate derivative of cyclohexylamine and is primarily used as a selective inhibitor of the enzyme histone deacetylase 6 (HDAC6). HDAC6 is a key regulator of many cellular processes, including protein degradation, cell motility, and immune response. Inhibition of HDAC6 by AECC has been shown to have a variety of effects on cellular processes, making it a promising tool for scientific research.

Mechanism Of Action

Tert-Butyl (1-(2-aminoethyl)cyclohexyl)carbamate acts as a selective inhibitor of HDAC6 by binding to the active site of the enzyme. HDAC6 is responsible for the deacetylation of many proteins, including tubulin, HSP90, and cortactin. Inhibition of HDAC6 by tert-Butyl (1-(2-aminoethyl)cyclohexyl)carbamate leads to the accumulation of acetylated proteins, which can have a variety of effects on cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of tert-Butyl (1-(2-aminoethyl)cyclohexyl)carbamate are primarily related to its inhibition of HDAC6. Inhibition of HDAC6 by tert-Butyl (1-(2-aminoethyl)cyclohexyl)carbamate has been shown to promote protein degradation, inhibit cell motility, and alter the immune response. These effects make tert-Butyl (1-(2-aminoethyl)cyclohexyl)carbamate a promising tool for studying the role of HDAC6 in cellular processes and for developing new therapies for diseases such as cancer and autoimmune disorders.

Advantages And Limitations For Lab Experiments

One of the primary advantages of using tert-Butyl (1-(2-aminoethyl)cyclohexyl)carbamate in lab experiments is its selectivity for HDAC6. This allows researchers to specifically target the effects of HDAC6 inhibition without affecting other cellular processes. However, there are also limitations to using tert-Butyl (1-(2-aminoethyl)cyclohexyl)carbamate in lab experiments. For example, tert-Butyl (1-(2-aminoethyl)cyclohexyl)carbamate can be difficult to synthesize and purify, and its effects on cellular processes can be complex and difficult to interpret.

Future Directions

There are many potential future directions for research on tert-Butyl (1-(2-aminoethyl)cyclohexyl)carbamate. One area of interest is the development of new therapies for diseases such as cancer and autoimmune disorders based on the inhibition of HDAC6 by tert-Butyl (1-(2-aminoethyl)cyclohexyl)carbamate. Another area of interest is the study of the role of HDAC6 in cellular processes, including protein degradation and cell motility. Finally, there is potential for the development of new methods for synthesizing and purifying tert-Butyl (1-(2-aminoethyl)cyclohexyl)carbamate, as well as for the development of new compounds that target HDAC6.

Scientific Research Applications

Tert-Butyl (1-(2-aminoethyl)cyclohexyl)carbamate has been extensively studied for its potential applications in scientific research. One of the primary uses of tert-Butyl (1-(2-aminoethyl)cyclohexyl)carbamate is as a selective inhibitor of HDAC6. Inhibition of HDAC6 has been shown to have a variety of effects on cellular processes, including the promotion of protein degradation and the inhibition of cell motility. These effects make tert-Butyl (1-(2-aminoethyl)cyclohexyl)carbamate a promising tool for studying the role of HDAC6 in cellular processes.

properties

IUPAC Name

tert-butyl N-[1-(2-aminoethyl)cyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-12(2,3)17-11(16)15-13(9-10-14)7-5-4-6-8-13/h4-10,14H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJCLONDHMINYMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCCCC1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90649644
Record name tert-Butyl [1-(2-aminoethyl)cyclohexyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (1-(2-aminoethyl)cyclohexyl)carbamate

CAS RN

886362-50-1
Record name Carbamic acid, [1-(2-aminoethyl)cyclohexyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886362-50-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl [1-(2-aminoethyl)cyclohexyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 886362-50-1
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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